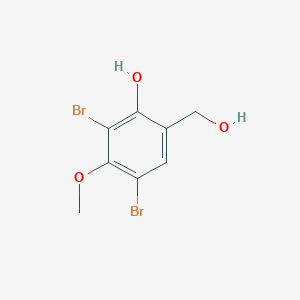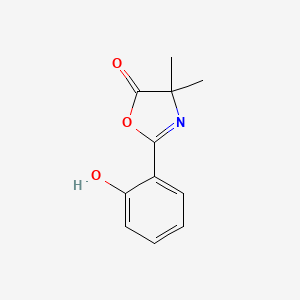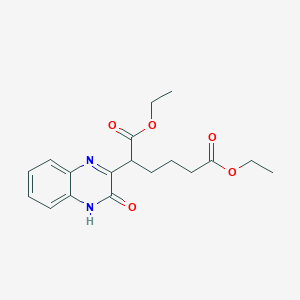
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H8Br2O3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol typically involves the bromination of 3-methoxyphenol followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,4-Dibromo-6-(carboxymethyl)-3-methoxyphenol.
Reduction: 2,4-Dibromo-3-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in biological systems, further influencing its activity.
類似化合物との比較
Similar Compounds
2,4-Dibromo-6-(hydroxymethyl)phenol: Lacks the methoxy group, which can affect its reactivity and applications.
2,4-Dibromo-3-methoxyphenol: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.
2,6-Dibromo-4-(hydroxymethyl)phenol:
Uniqueness
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability
特性
CAS番号 |
195392-55-3 |
|---|---|
分子式 |
C8H8Br2O3 |
分子量 |
311.95 g/mol |
IUPAC名 |
2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2,11-12H,3H2,1H3 |
InChIキー |
TWDXRSUVLXFFJF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1Br)O)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)


![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)


